molecular formula C25H27N5O B12269108 2-tert-butyl-1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-1H-1,3-benzodiazole

2-tert-butyl-1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B12269108
M. Wt: 413.5 g/mol
InChI Key: FFZWODBAFPTSOO-UHFFFAOYSA-N
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Description

2-tert-butyl-1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that features a combination of imidazole, azetidine, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the imidazole ring, the azetidine ring, and the benzodiazole ringThe final step involves the coupling of the benzodiazole ring to the existing structure under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-tert-butyl-1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The imidazole moiety, for example, can interact with enzymes and receptors, modulating their activity. The azetidine and benzodiazole rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-1H-1,3-benzodiazole is unique due to its combination of three distinct moieties, which confer a wide range of chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound for research and development .

Properties

Molecular Formula

C25H27N5O

Molecular Weight

413.5 g/mol

IUPAC Name

[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone

InChI

InChI=1S/C25H27N5O/c1-25(2,3)24-27-21-6-4-5-7-22(21)30(24)20-15-29(16-20)23(31)19-10-8-18(9-11-19)14-28-13-12-26-17-28/h4-13,17,20H,14-16H2,1-3H3

InChI Key

FFZWODBAFPTSOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5

Origin of Product

United States

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